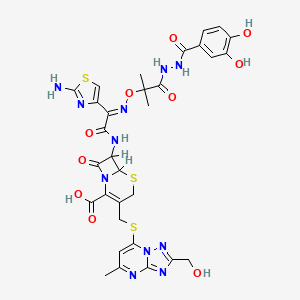

Ro 09-1428

Description

Properties

CAS No. |

134452-47-4 |

|---|---|

Molecular Formula |

C31H31N11O10S3 |

Molecular Weight |

813.8 g/mol |

IUPAC Name |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[2-(hydroxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C31H31N11O10S3/c1-12-6-19(42-30(33-12)35-18(8-43)39-42)53-9-14-10-54-26-21(25(48)41(26)22(14)27(49)50)36-24(47)20(15-11-55-29(32)34-15)40-52-31(2,3)28(51)38-37-23(46)13-4-5-16(44)17(45)7-13/h4-7,11,21,26,43-45H,8-10H2,1-3H3,(H2,32,34)(H,36,47)(H,37,46)(H,38,51)(H,49,50)/b40-20+ |

InChI Key |

CCOFMFVZORWSAE-KPRPFPDJSA-N |

Isomeric SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)O)CO |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-3-(((2-(hydroxymethyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid Ro 09-1428 Ro-09-1428 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 09-1428

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by its broad-spectrum activity, particularly its potent efficacy against Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target, cellular uptake, and antibacterial activity. The primary mechanism involves the specific inhibition of penicillin-binding protein 3 (PBP 3), a critical enzyme in bacterial cell wall biosynthesis. A distinctive feature of this compound is its catechol moiety, which facilitates its entry into Gram-negative bacteria through iron transport systems, acting as a "Trojan horse" to bypass outer membrane permeability barriers. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved in its mechanism of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental antibacterial action of this compound, like other β-lactam antibiotics, lies in its ability to disrupt the synthesis of the bacterial cell wall. This is achieved through the covalent acylation of essential transpeptidases known as penicillin-binding proteins (PBPs).

Primary Target: Penicillin-Binding Protein 3 (PBP 3)

Extensive research has identified Penicillin-Binding Protein 3 (PBP 3) as the primary and most sensitive molecular target of this compound in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1][2][3]. PBP 3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically catalyzing the cross-linking of peptide side chains, which provides the cell wall with its structural integrity. By preferentially binding to and inactivating PBP 3, this compound effectively halts cell division, leading to the formation of filamentous cells and eventual cell lysis.

-

Signaling Pathway of PBP 3 Inhibition

Caption: Inhibition of PBP 3 by this compound disrupts peptidoglycan cross-linking.

Cellular Uptake: The "Trojan Horse" Strategy

A key feature that distinguishes this compound and contributes to its potent activity against Gram-negative bacteria is its unique mechanism of cellular entry.

Role of the Catechol Moiety and Iron Transport Systems

This compound possesses a catechol moiety attached to the 7-position of the cephalosporin ring[1][2][3]. This catechol group acts as a siderophore, a small, high-affinity iron-chelating compound. In iron-limited environments, such as those found within a host organism, Gram-negative bacteria upregulate specific outer membrane receptors for the uptake of iron-siderophore complexes. This compound exploits this system by chelating ferric iron (Fe³⁺) and mimicking a natural siderophore, thereby gaining entry into the periplasmic space through these iron transport channels. This active transport mechanism allows this compound to achieve higher concentrations in the periplasm than would be possible through passive diffusion alone, effectively bypassing the low permeability of the outer membrane.

-

Diagram of Iron Transport-Mediated Uptake

Caption: this compound utilizes bacterial iron transporters for cellular entry.

Quantitative Data: Antibacterial Activity and PBP Binding

The antibacterial efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Antibacterial Activity (MIC₉₀)

The minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC₉₀) is a standard measure of an antibiotic's potency. This compound has demonstrated potent activity against a wide range of clinically relevant pathogens.

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.39 | [1][2][3] |

| Escherichia coli | ≤0.39 | [1][2][3] |

| Klebsiella pneumoniae | ≤0.39 | [1][2][3] |

| Proteus mirabilis | ≤0.39 | [1][2][3] |

| Proteus vulgaris | ≤0.39 | [1][2][3] |

| Streptococcus pyogenes | ≤0.39 | [1][2][3] |

| Acinetobacter calcoaceticus | 6.25 | [1][2][3] |

| Staphylococcus aureus (MSSA) | ≤3.13 | [1][2][3] |

| Haemophilus influenzae | ≤3.13 | [1][2][3] |

| Serratia marcescens | 25 | [1][2][3] |

In Vivo Efficacy

In vivo studies in murine models of systemic infection (septicemia) have demonstrated the protective effects of this compound. The 50% effective dose (ED₅₀) provides a measure of its potency in a living system.

| Infecting Organism | ED₅₀ (mg/kg) | Reference |

| Pseudomonas aeruginosa | 1.2 - 5.3 | [1] |

| Escherichia coli | 0.08 - 0.21 | [1] |

| Klebsiella pneumoniae | 0.06 - 0.13 | [1] |

| Serratia marcescens | 0.3 - 2.8 | [1] |

| Staphylococcus aureus | 0.4 - 1.1 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

-

Workflow for MIC Determination

Caption: Agar dilution method workflow for determining the MIC of this compound.

-

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize. Cool to 45-50°C.

-

Antibiotic Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution in molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculum Preparation: Culture the test organism overnight in a suitable broth medium. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU) per spot upon inoculation.

-

Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Penicillin-Binding Protein (PBP) Competition Assay

-

Workflow for PBP Competition Assay

Caption: Workflow for determining the PBP binding affinity of this compound.

-

Protocol:

-

Membrane Preparation: Grow the bacterial strain to mid-logarithmic phase. Harvest the cells and lyse them using a French press or sonication. Isolate the inner membrane fraction containing the PBPs by differential centrifugation.

-

Competition Binding: Aliquots of the membrane preparation are pre-incubated with a range of concentrations of this compound for a specified time at a controlled temperature (e.g., 30°C for 10 minutes) to allow for binding to the PBPs.

-

Labeling: A saturating concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [¹²⁵I]penicillin V or Bocillin FL) is added to the reaction mixture and incubated for a further period to label any PBPs not bound by this compound.

-

Termination of Reaction: The binding reaction is stopped by the addition of an excess of unlabeled penicillin.

-

Electrophoresis: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification: The labeled PBPs are visualized by autoradiography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin). The intensity of the bands corresponding to each PBP is quantified. The concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (the IC₅₀) is then determined.

-

Mechanisms of Resistance

Resistance to this compound, as with other β-lactam antibiotics, can emerge through several mechanisms:

-

β-Lactamase Production: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound is a primary mechanism of resistance. While this compound is stable to many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) may be capable of inactivating the drug[4].

-

Alterations in PBP 3: Mutations in the gene encoding PBP 3 can lead to a reduced binding affinity of this compound for its target, thereby decreasing its efficacy.

-

Reduced Permeability: Although this compound utilizes iron uptake systems, alterations in the outer membrane porin channels or the iron transport systems themselves could potentially reduce the intracellular concentration of the drug.

-

Efflux Pumps: The active efflux of this compound from the periplasmic space by multidrug resistance (MDR) efflux pumps can also contribute to resistance by preventing the drug from reaching its target.

Conclusion

This compound is a potent cephalosporin antibiotic with a well-defined mechanism of action. Its primary mode of antibacterial activity is the specific inhibition of PBP 3, a critical enzyme in bacterial cell wall synthesis. Furthermore, its unique catechol moiety facilitates an active transport mechanism into Gram-negative bacteria via their iron uptake systems, enhancing its efficacy. The quantitative data from in vitro and in vivo studies underscore its potent and broad-spectrum activity. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective clinical application and for the future development of novel antimicrobial agents that can overcome emerging resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo activities of LB10522, a new catecholic cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of this compound, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

The Antibacterial Profile of Ro 09-1428: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum, mechanism of action, and key experimental methodologies related to Ro 09-1428, a novel parenteral cephalosporin.

Executive Summary

This compound is a broad-spectrum cephalosporin antibiotic characterized by a catechol moiety. This structural feature is pivotal to its potent activity, particularly against Gram-negative bacteria. This compound exhibits a "Trojan horse" mechanism of action, utilizing bacterial iron transport systems to gain entry into the periplasmic space, where it subsequently inhibits cell wall synthesis by targeting Penicillin-Binding Protein 3 (PBP3). This guide summarizes its in vitro activity against a wide range of clinically relevant bacteria, details the experimental protocols used to ascertain this activity, and provides visual representations of its mechanism of action.

In Vitro Antibacterial Spectrum of Activity

The in vitro activity of this compound has been evaluated against a comprehensive panel of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: Activity of this compound against Enterobacteriaceae

| Organism | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ≤0.39[1] | ≤0.5[2] |

| Klebsiella pneumoniae | ≤0.39[1] | ≤0.5[2] |

| Proteus mirabilis | ≤0.39[1] | ≤0.5[2] |

| Proteus vulgaris | ≤0.39[1] | - |

| Morganella morganii | ≤3.13[1] | - |

| Providencia rettgeri | ≤3.13[1] | - |

| Citrobacter freundii | ≤3.13[1] | 4-16[2] |

| Citrobacter diversus | - | ≤0.5[2] |

| Enterobacter cloacae | - | 4-16[2] |

| Serratia marcescens | 25[1] | - |

| Salmonella spp. | - | ≤0.5[2] |

| Shigella spp. | - | ≤0.5[2] |

More than 98% of Enterobacteriaceae have been found to be susceptible to this compound, with minimal inhibitory concentrations ranging from less than 0.03 to 4.0 µg/mL.[3]

Table 2: Activity of this compound against Other Gram-Negative Bacteria

| Organism | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 0.39[1] | ≤0.12-2[2] |

| Acinetobacter calcoaceticus | 6.25[1] | - |

| Xanthomonas maltophilia | - | - |

| Aeromonas hydrophila | - | - |

| Haemophilus influenzae | ≤3.13[1] | - |

This compound has demonstrated potent activity against Pseudomonas aeruginosa, including ceftazidime-resistant isolates.[2] It inhibited 99% of clinical isolates of P. aeruginosa.[3]

Table 3: Activity of this compound against Gram-Positive Bacteria

| Organism | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | ≤3.13[1] | 8-16[2] |

| Streptococcus pneumoniae | ≤3.13[1] | 0.5[2] |

| Streptococcus pyogenes (Group A) | ≤0.39[1] | ≤0.12[2] |

| Streptococcus spp. (Group B, C, G) | - | 0.5[2] |

| Enterococcus spp. | - | - |

All isolates of methicillin-susceptible Staphylococcus aureus (MSSA) were found to be susceptible to this compound.[3] However, only 46% of enterococci strains showed in vitro susceptibility.[3] Anaerobes and Listeria monocytogenes have been reported to be resistant.[2]

Mechanism of Action

This compound is a cephalosporin that owes its enhanced activity against Gram-negative bacteria to its catechol substituent. This unique feature allows it to exploit the bacteria's own iron uptake systems.

Iron-Dependent Uptake ("Trojan Horse" Mechanism)

Gram-negative bacteria require iron for survival and have specialized transport systems to acquire it from the environment. The catechol moiety of this compound mimics siderophores, iron-chelating molecules produced by bacteria. This allows this compound to bind to ferric iron (Fe³⁺) and be actively transported across the outer bacterial membrane via iron-regulated outer membrane proteins (IROMPs).[4] This "Trojan horse" strategy bypasses the conventional porin channels, which are often a mechanism of resistance, and leads to a higher concentration of the antibiotic in the periplasmic space.[5]

Inhibition of Cell Wall Synthesis

Once in the periplasm, this compound targets and covalently binds to Penicillin-Binding Protein 3 (PBP3).[1] PBP3 is a crucial enzyme involved in the synthesis of the bacterial cell wall, specifically in the cross-linking of peptidoglycan chains.[6] By inhibiting PBP3, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Experimental Protocols

The antibacterial activity of this compound has been determined using standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Agar Dilution Method

The primary method used to determine the Minimum Inhibitory Concentration (MIC) of this compound is the agar dilution method.[3]

Principle: A series of agar plates containing doubling dilutions of the antibiotic are prepared. A standardized inoculum of each bacterial isolate is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

General Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Preparation of Agar Plates: Molten Mueller-Hinton Agar is cooled to 45-50°C. Appropriate volumes of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits visible growth.

In Vivo Efficacy Testing: Murine Septicemia Model

The in vivo efficacy of this compound has been evaluated in a murine model of systemic infection (septicemia).[1]

Principle: Mice are infected with a lethal dose of a bacterial pathogen. The efficacy of this compound is then assessed by its ability to protect the mice from death compared to an untreated control group.

General Protocol:

-

Animal Model: Typically, male ICR mice are used.

-

Infection: Mice are inoculated intraperitoneally with a suspension of the test bacterium in a medium such as gastric mucin, which enhances virulence. The bacterial dose is predetermined to be a minimal lethal dose (e.g., 5-10 times the MLD).

-

Treatment: this compound is administered subcutaneously at various dose levels. Treatment is typically initiated at a short interval post-infection (e.g., 1 and 4 hours).

-

Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.

-

Endpoint: The efficacy of this compound is often expressed as the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.

Conclusion

This compound is a potent cephalosporin with a broad spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its unique "Trojan horse" mechanism of entry, mediated by its catechol moiety, allows it to overcome some common resistance mechanisms. The extensive in vitro data, supported by in vivo efficacy in murine models, underscores its potential as a valuable therapeutic agent. Further research into its clinical applications is warranted.

References

- 1. In vitro and in vivo evaluation of this compound, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound compared to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of this compound, a novel cephalosporin with a catechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake of a catecholic cephalosporin by the iron transport system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: Ro 09-1428 and its Inhibition of Penicillin-Binding Protein 3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the cephalosporin antibiotic Ro 09-1428, with a specific focus on its mechanism of action involving the inhibition of Penicillin-Binding Protein 3 (PBP3).

Introduction to this compound

This compound is a parenteral cephalosporin antibiotic distinguished by a catechol moiety attached at the 7-position of the cephalosporin ring.[1] This structural feature contributes to its potent, broad-spectrum antibacterial activity.[2][3] It has demonstrated high efficacy against a range of Gram-negative and Gram-positive bacteria, including clinically significant pathogens like Pseudomonas aeruginosa, Acinetobacter calcoaceticus, and various members of the Enterobacteriaceae family.[1][2][4] A key characteristic of this compound is its potent activity against P. aeruginosa and its ability to inhibit many ceftazidime-resistant strains.[1]

Mechanism of Action: Targeting PBP3

The primary mechanism of action for β-lactam antibiotics, including cephalosporins like this compound, is the inhibition of penicillin-binding proteins (PBPs).[5][6] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][6] By inhibiting these enzymes, β-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death.

Studies have identified PBP3 as the primary and most sensitive molecular target of this compound in both Escherichia coli and Pseudomonas aeruginosa.[1][2][7][8] PBP3 is a transpeptidase responsible for catalyzing the cross-linking of peptide chains in the bacterial cell wall during cell division. The preferential binding of this compound to PBP3 is a crucial factor in its potent bactericidal activity against these pathogens.[2][3] The interaction is covalent, where the serine residue in the active site of PBP3 attacks the β-lactam ring, forming a stable acyl-enzyme complex that effectively deactivates the enzyme.[6]

Additionally, the catechol moiety of this compound suggests it may utilize bacterial iron transport mechanisms for uptake, potentially enhancing its intracellular concentration and efficacy.[1][7]

Quantitative Data: In Vitro Activity

| Organism | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.39 | [1][2] |

| Escherichia coli | ≤ 0.39 | [1] |

| Klebsiella pneumoniae | ≤ 0.39 | [1] |

| Proteus mirabilis | ≤ 0.39 | [1] |

| Proteus vulgaris | ≤ 0.39 | [1] |

| Streptococcus pyogenes | ≤ 0.39 | [1] |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤ 3.13 | [1][4] |

| Streptococcus pneumoniae | ≤ 3.13 | [1] |

| Acinetobacter calcoaceticus | 6.25 | [1][2] |

| Serratia marcescens | 25 | [1] |

Experimental Protocols

Determining the affinity and inhibitory kinetics of a compound for a specific PBP involves several key experimental stages. The following outlines a generalized protocol synthesized from standard methodologies for PBP binding assays.

This method is used to determine the concentration of an unlabeled inhibitor (e.g., this compound) required to prevent the binding of a labeled probe (e.g., fluorescent or radioactive penicillin) to its target PBP.

1. Membrane Preparation: [9]

- Grow bacterial cells (e.g., E. coli, P. aeruginosa) to mid-log phase and harvest by centrifugation.

- Wash cell pellets with a suitable buffer (e.g., 10 mM Tris, pH 8.0).

- Lyse cells using a French press or sonication to release cytoplasmic and membrane components.

- Perform differential centrifugation: a low-speed spin to remove intact cells and debris, followed by a high-speed spin (ultracentrifugation) to pellet the cell membranes.

- Wash and resuspend the membrane fraction in a storage buffer. Store at -70°C.

2. Competition Binding Assay: [10]

- Thaw the prepared membrane fraction containing the PBPs.

- In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled inhibitor (this compound) for a set period at a specific temperature (e.g., 30 minutes at room temperature).

- Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin, or ³H-penicillin) to each tube.[9][10]

- Incubate for a shorter period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not already occupied by the inhibitor.[9][10]

- Quench the reaction by adding an excess of a broad-spectrum, unlabeled β-lactam (e.g., cold penicillin) or by adding SDS-PAGE loading buffer.[9]

3. Detection and Analysis:

- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

- For Fluorescent Probes: Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of the band corresponding to PBP3 will decrease as the concentration of this compound increases.[11]

- For Radioactive Probes: Treat the gel with a scintillant (e.g., 1 M sodium salicylate), dry it, and expose it to photographic film (autoradiography).[9]

- Quantify the band intensity for PBP3 at each inhibitor concentration. Plot the remaining PBP3 signal against the logarithm of the this compound concentration to determine the IC50 value—the concentration of inhibitor required to block 50% of probe binding.

// Nodes

Start [label="Start: Bacterial Culture\n(e.g., E. coli)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Harvest [label="Harvest & Lyse Cells"];

Isolate [label="Isolate Membranes via\nUltracentrifugation"];

Incubate_Inhibitor [label="Incubate Membranes with\nvarying [this compound]"];

Add_Probe [label="Add Labeled Probe\n(e.g., Fluorescent Penicillin)"];

Quench [label="Quench Reaction"];

SDS_PAGE [label="Separate Proteins\nby SDS-PAGE"];

Visualize [label="Visualize Bands\n(Fluorescence Scan)"];

Analyze [label="Quantify PBP3 Band Intensity\n& Calculate IC50", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Harvest;

Harvest -> Isolate;

Isolate -> Incubate_Inhibitor;

Incubate_Inhibitor -> Add_Probe;

Add_Probe -> Quench;

Quench -> SDS_PAGE;

SDS_PAGE -> Visualize;

Visualize -> Analyze;

Analyze -> End;

}

Conclusion

This compound is a potent cephalosporin antibiotic whose efficacy is driven by its preferential and high-affinity binding to Penicillin-Binding Protein 3 in key Gram-negative pathogens. This targeted inhibition disrupts bacterial cell wall synthesis, leading to effective bactericidal action, even against some strains resistant to other β-lactams. The methodologies described provide a framework for further quantitative analysis of its interaction with PBP3, which is essential for understanding its full therapeutic potential and for the development of future antibiotics targeting this critical pathway.

References

- 1. In vitro and in vivo evaluation of this compound, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative in vitro activity of this compound, a novel cephalosporin with a catechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 10. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Ro 09-1428: A Technical Guide to a Novel Catechol-Substituted Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral, broad-spectrum cephalosporin antibiotic characterized by the presence of a catechol moiety. This structural feature is crucial for its enhanced activity, particularly against challenging Gram-negative pathogens such as Pseudomonas aeruginosa. The primary mechanism of action of this compound involves the targeted inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of bacterial cell wall biosynthesis. This inhibition disrupts the integrity of the peptidoglycan layer, leading to bacterial cell lysis and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic cephalosporin with a catechol group attached to its structure. The presence of this catechol moiety is believed to facilitate the uptake of the antibiotic by bacteria through their iron transport systems, contributing to its potent activity.

| Property | Value |

| Chemical Formula | C₃₁H₃₁N₁₁O₁₀S₃ |

| Molecular Weight | 813.84 g/mol |

| CAS Number | 134452-47-4 |

| Appearance | Powder |

| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |

Further data on melting point, solubility, and pKa are not consistently available in the public domain and would require experimental determination.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of this compound is attributed to its ability to interfere with the synthesis of the bacterial cell wall. Specifically, it targets and inhibits Penicillin-Binding Protein 3 (PBP3), a critical transpeptidase involved in the cross-linking of peptidoglycan chains.[1][2] This process is essential for maintaining the structural integrity of the bacterial cell wall.

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

References

Ro 09-1428: A Technical Deep Dive into its Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic distinguished by the presence of a catechol moiety. This structural feature plays a crucial role in its potent activity against a broad spectrum of Gram-negative bacteria, including clinically challenging pathogens. This technical guide provides an in-depth analysis of this compound's antibacterial profile, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Activity: Quantitative Analysis

The in vitro efficacy of this compound has been evaluated against a wide range of Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antibacterial potency.

Table 1: MIC90 Values of this compound Against Key Gram-negative Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 0.39[1][2][3][4] |

| Acinetobacter calcoaceticus | 6.25[1][2][3][4] |

| Escherichia coli | ≤ 0.39[4] |

| Klebsiella pneumoniae | ≤ 0.39[4] |

| Proteus mirabilis | ≤ 0.39[4] |

| Serratia marcescens | 25[4][5] |

| Citrobacter freundii | 4-16[6] |

| Enterobacter cloacae | 4-16[6] |

| Morganella morganii | ≤ 3.13[4] |

| Providencia rettgeri | ≤ 3.13[4] |

Table 2: MIC Range of this compound Against Selected Gram-negative Genera

| Bacterial Genus | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | ≤ 0.12 - 2[6] |

| Enterobacteriaceae (various) | ≤ 0.5[6] |

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its bactericidal effects through two primary mechanisms: inhibition of cell wall synthesis and a "Trojan horse" strategy to bypass outer membrane defenses.

Inhibition of Peptidoglycan Synthesis

Like other β-lactam antibiotics, this compound targets and inactivates essential penicillin-binding proteins (PBPs). These enzymes are critical for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. In Escherichia coli and Pseudomonas aeruginosa, this compound shows a preferential affinity for PBP3.[4] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately results in cell lysis.

Iron Uptake System Exploitation

The catechol moiety of this compound is a key structural feature that facilitates its entry into Gram-negative bacteria. This group chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking natural siderophores. The this compound-iron complex is then actively transported across the bacterial outer membrane via iron uptake systems. This "Trojan horse" mechanism allows the antibiotic to bypass the low permeability of the outer membrane and accumulate in the periplasmic space, where it can access its PBP targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Materials:

-

This compound stock solution of known concentration.

-

Mueller-Hinton Agar (MHA).

-

Sterile petri dishes.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Multipoint inoculator.

b. Procedure:

-

Prepare serial twofold dilutions of this compound in sterile distilled water or an appropriate solvent.

-

Melt MHA and cool to 45-50°C.

-

Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

Prepare a 1:10 dilution of the standardized bacterial inoculum in sterile saline or broth.

-

Using a multipoint inoculator, apply a standardized volume (typically 1-2 µL) of the diluted bacterial suspension to the surface of each agar plate, including a drug-free control plate.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the affinity of this compound for specific PBPs.

a. Preparation of Materials:

-

Bacterial cell membranes containing PBPs.

-

Bocillin™ FL (a fluorescent penicillin derivative).

-

This compound at various concentrations.

-

SDS-PAGE apparatus and reagents.

-

Fluorescence imaging system.

b. Procedure:

-

Isolate bacterial cell membranes from the test organism grown to mid-logarithmic phase.

-

In a series of microcentrifuge tubes, pre-incubate the membrane preparations with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C. Include a control with no this compound.

-

Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

-

The intensity of the fluorescent band corresponding to a specific PBP will decrease with increasing concentrations of this compound, indicating competitive binding. The IC₅₀ (the concentration of this compound required to inhibit 50% of Bocillin™ FL binding) can be determined.

Iron Transport-Mediated Uptake Assay

This assay investigates the role of iron and iron transporters in the uptake of this compound.

a. Preparation of Materials:

-

Wild-type and iron transport-deficient mutant strains of the test bacterium.

-

Iron-rich and iron-depleted growth media.

-

This compound.

-

Materials for MIC determination (as described above).

b. Procedure:

-

Determine the MIC of this compound against the wild-type bacterial strain in both iron-rich and iron-depleted media. A lower MIC in the iron-depleted medium suggests the involvement of an iron uptake system.

-

Determine the MIC of this compound against the iron transport-deficient mutant strains in both iron-rich and iron-depleted media.

-

Compare the MICs obtained for the wild-type and mutant strains. A significantly higher MIC for the mutant strain, particularly in iron-depleted conditions, confirms the involvement of that specific iron transport system in the uptake of this compound.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria. Its dual mechanism of action, combining PBP inhibition with a "Trojan horse" uptake strategy via iron transport systems, makes it an interesting compound for further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other novel catechol-containing cephalosporins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro and in vivo evaluation of this compound, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of this compound compared to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Catechol Moiety in the Antimicrobial Activity of Ro 09-1428: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral cephalosporin antibiotic distinguished by a catechol moiety at the 7-position of the cephalosporin ring. This structural feature is integral to its potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The catechol group facilitates a "Trojan Horse" mechanism of entry into bacterial cells by exploiting iron transport systems. Once inside, this compound exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. This guide provides a comprehensive overview of the role of the catechol moiety in this compound's activity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Overcoming the formidable outer membrane of Gram-negative bacteria is a major challenge in the development of new antibiotics. This compound represents a class of cephalosporins that leverages a unique strategy to bypass this barrier. By incorporating a catechol group, a known iron chelator, this compound mimics natural siderophores, hijacking the bacteria's own iron uptake machinery to gain entry into the periplasmic space. This mechanism of action, coupled with its high affinity for PBP3, results in potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to other cephalosporins like ceftazidime.[1][2]

The "Trojan Horse" Mechanism: Catechol-Mediated Iron Transport

The defining feature of this compound is its catechol substituent, which enables it to chelate ferric iron (Fe³⁺). Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. These systems involve the secretion of siderophores, small molecules with a high affinity for iron, which are then recognized and actively transported across the outer membrane by specific receptor proteins.

The catechol moiety of this compound mimics these natural siderophores.[3] In an iron-limited environment, such as within a host organism, this compound can form a complex with ferric iron. This complex is then recognized and transported into the periplasm by iron-regulated outer membrane proteins (IROMPs).[4] Studies on other catechol-containing cephalosporins have identified specific transporters involved in this process. In Escherichia coli, the Fiu and Cir proteins are known to facilitate the uptake of catechol-containing β-lactams.[4] In Pseudomonas aeruginosa, the PiuA transporter is implicated in the uptake of similar siderophore-cephalosporin conjugates.[5]

This active transport mechanism allows this compound to achieve a higher concentration in the periplasm than would be possible through passive diffusion alone, thereby enhancing its efficacy. The importance of the catechol moiety is underscored by studies on similar compounds where modification of the catechol, such as methylating one of the hydroxyl groups, leads to a loss of iron-chelating ability and a corresponding decrease in antibacterial activity.

Primary Target and Mechanism of Action

Once in the periplasm, this compound's primary molecular target is Penicillin-Binding Protein 3 (PBP3).[2][6] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. PBP3 is specifically involved in cell division. By binding to and acylating the active site of PBP3, this compound inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. The high affinity of this compound for PBP3 contributes to its potent bactericidal effect.[2][6]

Quantitative Data: In Vitro Activity

The in vitro potency of this compound has been evaluated against a wide range of bacterial isolates. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. The MIC₉₀, the concentration required to inhibit the growth of 90% of isolates, is presented below for this compound against several clinically relevant bacteria.

| Bacterial Species | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.39 | [2][6] |

| Acinetobacter calcoaceticus | 6.25 | [2][6] |

| Escherichia coli | ≤ 0.39 | [2] |

| Klebsiella pneumoniae | ≤ 0.39 | [2] |

| Proteus mirabilis | ≤ 0.39 | [2] |

| Proteus vulgaris | ≤ 0.39 | [2] |

| Streptococcus pyogenes | ≤ 0.39 | [2] |

| Morganella morganii | ≤ 3.13 | [2] |

| Providencia rettgeri | ≤ 3.13 | [2] |

| Citrobacter freundii | ≤ 3.13 | [2] |

| Haemophilus influenzae | ≤ 3.13 | [2] |

| Staphylococcus aureus (Methicillin-susceptible) | ≤ 3.13 | [2] |

| Streptococcus pneumoniae | ≤ 3.13 | [2] |

| Serratia marcescens | 25 | [2][6] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of catechol-containing cephalosporins like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., saline or MHB)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. Typically, 10-12 concentrations are tested. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Prepare Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by a plate reader.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This assay measures the affinity of an antibiotic for its PBP targets by competing with a labeled β-lactam probe.

Materials:

-

Bacterial inner membrane preparations containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

This compound solutions at various concentrations

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Incubation with Antibiotic: Incubate the bacterial membrane preparations with varying concentrations of this compound for a set time (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs. Include a control sample with no antibiotic.

-

Labeling with Fluorescent Penicillin: Add a saturating concentration of Bocillin FL to all samples and incubate for a further 10-15 minutes. Bocillin FL will bind to any PBPs not already occupied by this compound.

-

Stop Reaction and Denature: Stop the reaction by adding Laemmli sample buffer and heating.

-

Electrophoresis: Separate the PBP-containing membrane proteins by SDS-PAGE.

-

Visualization and Quantitation: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the amount of this compound bound.

-

Determine IC₅₀: Quantify the band intensities and calculate the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe (the IC₅₀).

Conclusion

The catechol moiety of this compound is a critical structural feature that endows it with potent activity against a range of Gram-negative bacteria. By acting as a siderophore mimic, it facilitates the active transport of the antibiotic across the bacterial outer membrane via iron uptake systems. This "Trojan Horse" strategy allows this compound to efficiently reach its periplasmic target, PBP3, leading to the inhibition of cell wall synthesis and subsequent cell death. This elegant mechanism of action makes this compound and other catechol-containing cephalosporins an important area of research in the ongoing effort to combat antibiotic resistance. Further investigation into the specific interactions with various iron transporters and the precise binding kinetics with PBP3 will continue to inform the design of next-generation antibiotics.

References

- 1. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of this compound, a new parenteral cephalosporin with high antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ro 09-1428 for Research in Bacterial Septicemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational cephalosporin antibiotic, Ro 09-1428, with a specific focus on its application in bacterial septicemia research. This document synthesizes available data on its mechanism of action, in vitro activity, and in vivo efficacy, presenting it in a format tailored for scientific and research audiences.

Core Compound Profile

This compound is a parenteral, broad-spectrum cephalosporin antibiotic. A key structural feature is the presence of a catechol moiety, which is understood to facilitate its transport into bacterial cells, including those with resistance mechanisms to other cephalosporins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for peptidoglycan synthesis.[1][2]

The bacterial cell wall is crucial for maintaining cell integrity and shape. It is composed of a mesh-like layer of peptidoglycan, which is formed by long glycan chains cross-linked by short peptides. This cross-linking reaction is catalyzed by transpeptidases, a family of enzymes that includes the Penicillin-Binding Proteins (PBPs).

By binding to and inhibiting PBP3, this compound effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall formation leads to cell lysis and bacterial death. The catechol moiety of this compound is thought to enhance its uptake through bacterial iron transport systems, contributing to its potent activity, particularly against Gram-negative bacteria.[3]

Below is a diagram illustrating the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Quantitative Data: In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentrations required to inhibit 90% of strains (MIC90).

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Escherichia coli | ≤0.39 | [1] |

| Klebsiella pneumoniae | ≤0.39 | [1] |

| Proteus mirabilis | ≤0.39 | [1] |

| Proteus vulgaris | ≤0.39 | [1] |

| Morganella morganii | ≤3.13 | [1] |

| Providencia rettgeri | ≤3.13 | [1] |

| Citrobacter freundii | ≤3.13 | [1] |

| Serratia marcescens | 25 | [1] |

| Haemophilus influenzae | ≤3.13 | [1] |

| Pseudomonas aeruginosa | 0.39 | [1] |

| Acinetobacter calcoaceticus | 6.25 | [1] |

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | ≤3.13 | [1] |

| Streptococcus pyogenes | ≤0.39 | [1] |

| Streptococcus pneumoniae | ≤3.13 | [1] |

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity data presented above was primarily determined using the agar dilution method.[4]

Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in sterile distilled water or broth.

-

Incorporation into Agar: Molten Mueller-Hinton agar is cooled to 45-50°C. One part of each antimicrobial dilution is added to nine parts of the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation: A multipoint inoculator is used to apply a standardized spot of each bacterial suspension onto the surface of the agar plates containing the different concentrations of this compound. A growth control plate without any antibiotic is also inoculated.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

In Vivo Efficacy: Murine Septicemia Model

The in vivo efficacy of this compound has been demonstrated in experimental septicemia models in mice.[1]

Principle: This model involves inducing a systemic bacterial infection in mice to mimic human septicemia. The efficacy of the antimicrobial agent is then evaluated by its ability to protect the mice from mortality.

Detailed Methodology:

-

Animal Model: Specific pathogen-free mice (e.g., male ICR mice, 4 weeks old, weighing 18-22 g) are used.

-

Bacterial Challenge: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined lethal dose of the test organism (e.g., E. coli, P. aeruginosa). The bacterial suspension is often mixed with a mucin-containing solution to enhance virulence.

-

Treatment: this compound is administered subcutaneously at various doses at specified time points post-infection (e.g., 1 and 5 hours after bacterial challenge). A control group receives a placebo (e.g., sterile saline).

-

Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded daily.

-

Efficacy Determination: The protective effect of this compound is determined by calculating the 50% effective dose (ED50), which is the dose required to protect 50% of the mice from death.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of clinically relevant bacteria, including strains resistant to other cephalosporins. Its mechanism of action, targeting PBP3, is well-established for beta-lactam antibiotics. The available data suggests that this compound is a promising candidate for further research and development in the context of bacterial septicemia. This guide provides researchers with the fundamental information and experimental frameworks to incorporate this compound into their studies.

References

- 1. Early Insights into the Interactions of Different β-Lactam Antibiotics and β-Lactamase Inhibitors against Soluble Forms of Acinetobacter baumannii PBP1a and Acinetobacter sp. PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Foundational Research on Ro 09-1428 and its Activity Against Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key challenge in treating P. aeruginosa infections is the low permeability of its outer membrane, which restricts the entry of many antimicrobial agents. Ro 09-1428 is a parenteral cephalosporin that employs a "Trojan horse" strategy to overcome this barrier. By mimicking bacterial siderophores, it hijacks the iron uptake systems of P. aeruginosa to gain entry into the periplasmic space, where it exerts its bactericidal effects. This document provides a comprehensive overview of the foundational research on this compound, with a specific focus on its interaction with P. aeruginosa.

Quantitative Data Summary

The in vitro activity of this compound against P. aeruginosa and other clinically relevant bacteria has been quantified through minimum inhibitory concentration (MIC) studies. The following tables summarize the available data, comparing the efficacy of this compound with other cephalosporins.

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Antibiotic | MIC90 (μg/mL) |

| This compound | 0.39[1][2][3] |

| Ceftazidime | >16 (for ceftazidime-resistant strains)[1] |

Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria

| Organism | This compound MIC90 (μg/mL) |

| Escherichia coli | ≤0.39[1] |

| Klebsiella pneumoniae | ≤0.39[1] |

| Proteus mirabilis | ≤0.39[1] |

| Proteus vulgaris | ≤0.39[1] |

| Morganella morganii | ≤3.13[1] |

| Providencia rettgeri | ≤3.13[1] |

| Citrobacter freundii | ≤3.13[1] |

| Serratia marcescens | 25[1] |

| Acinetobacter calcoaceticus | 6.25[1][2][3] |

Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | This compound MIC90 (μg/mL) |

| Staphylococcus aureus | ≤3.13[1] |

| Streptococcus pyogenes | ≤0.39[1] |

| Streptococcus pneumoniae | ≤3.13[1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and P. aeruginosa.

Penicillin-Binding Protein (PBP) 3 Binding Competition Assay

This assay is used to determine the affinity of this compound for its target, PBP3.

-

Preparation of Cell Membranes:

-

Grow E. coli K-12 or P. aeruginosa cultures to mid-log phase.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS).

-

Lyse the cells by sonication on ice.

-

Isolate the membrane fraction by ultracentrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Assay:

-

Incubate the cell membrane preparation with varying concentrations of this compound.

-

Add a fluorescently labeled β-lactam probe, such as Bocillin FL, which binds to PBPs.

-

Allow the binding reaction to proceed at room temperature.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a gel imager.

-

The decrease in the fluorescent signal of the PBP3 band with increasing concentrations of this compound indicates competitive binding.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe to PBP3.

-

Siderophore-Mediated Iron Uptake Assay

This protocol measures the ability of this compound to facilitate iron uptake into bacterial cells.

-

Preparation of Iron-Depleted Medium:

-

Prepare a minimal medium, such as succinate minimal medium.

-

Treat the medium with a chelating agent (e.g., Chelex 100) to remove trace iron.

-

Supplement the medium with all necessary nutrients except for a defined, low concentration of iron.

-

-

Iron Uptake Measurement:

-

Grow P. aeruginosa overnight in the iron-depleted medium.

-

Wash and resuspend the cells in fresh iron-depleted medium.

-

Add radio-labeled iron (e.g., 55FeCl3) to the cell suspension in the presence or absence of this compound.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters to remove any non-specifically bound iron.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

An increase in cell-associated radioactivity in the presence of this compound indicates siderophore-mediated iron uptake.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of this compound on the formation of P. aeruginosa biofilms.

-

Biofilm Formation:

-

Grow a culture of P. aeruginosa overnight in a suitable medium (e.g., Tryptic Soy Broth).

-

Dilute the overnight culture into fresh medium.

-

In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of this compound. Include control wells with no antibiotic.

-

Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.

-

Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

-

Add a solution of crystal violet (0.1%) to each well and incubate at room temperature to stain the adherent biofilm.

-

Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilize the bound crystal violet by adding a solvent such as ethanol or acetic acid to each well.

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

-

A decrease in absorbance in the presence of this compound indicates inhibition of biofilm formation.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the action of this compound.

Caption: Experimental workflow for the P. aeruginosa biofilm inhibition assay.

Caption: "Trojan Horse" mechanism of this compound entry into P. aeruginosa.

Caption: Putative signaling pathway following PBP3 inhibition by this compound.

Conclusion

This compound demonstrates potent in vitro activity against P. aeruginosa, including strains resistant to other cephalosporins. Its unique "Trojan horse" mechanism of action, which involves exploiting the bacterium's iron uptake systems, allows it to bypass the formidable outer membrane barrier. The primary intracellular target of this compound is PBP3, a critical enzyme in bacterial cell wall synthesis. Inhibition of PBP3 leads to a cascade of events, including the cessation of cell division, filamentation, induction of the SOS response, and ultimately, cell lysis. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other siderophore-cephalosporin conjugates in combating multidrug-resistant P. aeruginosa infections. Further investigation into the kinetics of PBP3 binding and the potential for resistance development will be crucial for the clinical advancement of this promising antibiotic.

References

Methodological & Application

Ro 09-1428: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by a catechol moiety at the 7-position of the cephalosporin ring. This structural feature is associated with its potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, this compound demonstrates significant efficacy against Pseudomonas aeruginosa and Acinetobacter caloaceticus.[1][2] Its mechanism of action involves the preferential inhibition of Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, in Escherichia coli and P. aeruginosa.[1][3][4][5][6][7] This document provides detailed in vitro experimental protocols and quantitative data for the evaluation of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against a variety of bacterial species, presented as the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90).

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.39 | [1][2][3] |

| Acinetobacter calcoaceticus | 6.25 | [1][2][3] |

| Escherichia coli | ≤ 0.39 | [2][3] |

| Klebsiella pneumoniae | ≤ 0.39 | [2][3] |

| Proteus mirabilis | ≤ 0.39 | [2][3] |

| Proteus vulgaris | ≤ 0.39 | [3] |

| Streptococcus pyogenes | ≤ 0.39 | [3] |

| Morganella morganii | ≤ 3.13 | [3] |

| Providencia rettgeri | ≤ 3.13 | [3] |

| Citrobacter freundii | ≤ 3.13 | [3] |

| Haemophilus influenzae | ≤ 3.13 | [3] |

| Staphylococcus aureus | ≤ 3.13 | [3] |

| Streptococcus pneumoniae | ≤ 3.13 | [3] |

| Serratia marcescens | 25 | [2][3] |

Table 2: Comparative In Vitro Activity of this compound

| Bacterial Species | This compound MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.12 - 2 | Not specified | [8] |

| Ceftazidime-resistant P. aeruginosa | Inhibited | Resistant | [8] |

| Staphylococcus aureus | 8 - 16 | 8 - 16 | [8] |

| Group A Streptococci | ≤ 0.12 | Not specified | [8] |

| Group B, C, G Streptococci | 0.5 | Not specified | [8] |

| Streptococcus pneumoniae | 0.5 | Not specified | [8] |

| Escherichia coli | ≤ 0.5 | Not specified | [8] |

| Klebsiella spp. | ≤ 0.5 | Not specified | [8] |

| Proteus mirabilis | ≤ 0.5 | Not specified | [8] |

| Citrobacter diversus | ≤ 0.5 | Not specified | [8] |

| Providencia spp. | ≤ 0.5 | Not specified | [8] |

| Salmonella spp. | ≤ 0.5 | Not specified | [8] |

| Shigella spp. | ≤ 0.5 | Not specified | [8] |

| Citrobacter freundii | 4 - 16 | Not specified | [8] |

| Enterobacter cloacae | 4 - 16 | Not specified | [8] |

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by interrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. The primary target of this compound is Penicillin-Binding Protein 3 (PBP3), a transpeptidase that catalyzes the cross-linking of peptide side chains of the peptidoglycan polymer. By binding to and inactivating PBP3, this compound prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

-

Further dilutions will be made from this stock.

-

-

Preparation of this compound Dilutions in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Inoculation of Microtiter Plate:

-

Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Penicillin-Binding Protein (PBP) Competition Assay

This protocol is a general method to assess the binding affinity of this compound to its target PBP3.

Objective: To determine the concentration of this compound required to inhibit the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBP3.

Materials:

-

This compound

-

Bacterial strain overexpressing PBP3 (e.g., an engineered E. coli strain)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Ultracentrifuge

-

Bocillin FL (or other suitable labeled penicillin)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain to mid-log phase and induce PBP3 overexpression if necessary.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Centrifuge the lysate at a low speed to remove unbroken cells and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration.

-

-

Competition Assay:

-

In microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of this compound for 15-30 minutes at room temperature. Include a control with no this compound.

-

Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes.

-

Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., ampicillin) or by adding SDS-PAGE sample buffer.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP3 band in each lane.

-

Plot the fluorescence intensity against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reduces the binding of Bocillin FL to PBP3 by 50%.

-

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EUCAST broth microdilution method. [bio-protocol.org]

- 6. scribd.com [scribd.com]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ro 09-1428

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ro 09-1428, a broad-spectrum parenteral cephalosporin. The information compiled herein is based on established methodologies and published research data.

Introduction to this compound

This compound is a cephalosporin antibiotic characterized by a catechol moiety, which demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it exhibits significant efficacy against Pseudomonas aeruginosa and Acinetobacter calcoaceticus. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the preferential targeting of Penicillin-Binding Protein 3 (PBP 3), an essential enzyme in bacterial cell division.[1][2][3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration for 90% of organisms (MIC90) of this compound against various bacterial species as reported in the literature.

| Bacterial Species | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.39 | [1][2][3] |

| Acinetobacter calcoaceticus | 6.25 | [1][2][3] |

| Escherichia coli | ≤ 0.39 | [2][3] |

| Klebsiella pneumoniae | ≤ 0.39 | [2][3] |

| Proteus mirabilis | ≤ 0.39 | [2][3] |

| Proteus vulgaris | ≤ 0.39 | [2][3] |

| Streptococcus pyogenes | ≤ 0.39 | [2][3] |

| Morganella morganii | ≤ 3.13 | [3] |

| Providencia rettgeri | ≤ 3.13 | [3] |

| Citrobacter freundii | ≤ 3.13 - 16 | [1][3] |

| Haemophilus influenzae | ≤ 3.13 | [3] |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤ 3.13 | [3][4] |

| Streptococcus pneumoniae | ≤ 3.13 | [3] |

| Serratia marcescens | 25 | [2][3] |

| Enterobacter cloacae | 4 - 16 | [1] |

| Group A Streptococci | ≤ 0.12 | [1] |

| Group B, C, and G Streptococci | 0.5 | [1] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Specifically, it targets and inhibits Penicillin-Binding Protein 3 (PBP 3). PBP 3 is a crucial transpeptidase involved in the final stages of peptidoglycan synthesis, particularly in the formation of the septum during bacterial cell division. By binding to PBP 3, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Experimental Protocols for MIC Determination

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and are standard methods for determining the MIC of antimicrobial agents.

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., sterile distilled water or saline)

-

Appropriate solvents for this compound (if not water-soluble)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve the powder in a suitable sterile solvent to prepare a stock solution of a known high concentration (e.g., 1000 µg/mL). Note: The choice of solvent should be based on the solubility of this compound. If the solubility is unknown, start with sterile distilled water. If the compound is not soluble in water, a small amount of a solvent such as dimethyl sulfoxide (DMSO) may be used, with subsequent dilution in the broth medium. The final concentration of the solvent should not exceed a level that affects bacterial growth.

-

-

Preparation of Serial Dilutions: